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molecular formula C10H6BrN3 B8403562 9-bromo-5H-pyrazino[2,3-b]indole

9-bromo-5H-pyrazino[2,3-b]indole

Cat. No. B8403562
M. Wt: 248.08 g/mol
InChI Key: FRAWEEOMGILIHY-UHFFFAOYSA-N
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Patent
US08119655B2

Procedure details

1-Acetyl-4-bromo-1,2-dihydro-indol-3-one (460 mg, 1.81 mmol) was dissolved in CH2Cl2 (8 mL). Bromine (111 μL, 2.2 mmol) was added slowly, and the reaction stirred for 20 min and then was concentrated in vacuo. The residue was dissolved in THF (8 mL). Ethylenediamine (244 μL, 3.6 mmol) was added, and the reaction stirred for 16 h at r.t. Triethylamine (2 mL) and MeOH (4 mL) were added, and the reaction stirred while left open to air for 24 h. The solution was concentrated in vacuo and purified by silica gel chromatography (8% MeOH/CH2Cl2) to give 248 mg (55%) of the title compound as a red solid. MS (ES) [m+H] calc'd for C10H6BrN3, 248, 250; found 248, 250.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
111 μL
Type
reactant
Reaction Step Two
Quantity
244 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[C:8]([Br:13])[CH:9]=[CH:10][CH:11]=2)[C:6](=O)[CH2:5]1)(=O)C.BrBr.[CH2:17]([NH2:20])[CH2:18][NH2:19].C(N(CC)CC)C>C(Cl)Cl.CO>[Br:13][C:8]1[C:7]2[C:6]3[N:20]=[CH:17][CH:18]=[N:19][C:5]=3[NH:4][C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
C(C)(=O)N1CC(C2=C(C=CC=C12)Br)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
111 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
244 μL
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (8 mL)
STIRRING
Type
STIRRING
Details
the reaction stirred for 16 h at r.t
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction stirred
WAIT
Type
WAIT
Details
while left open to air for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (8% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=2C3=C(NC2C=CC1)N=CC=N3
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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